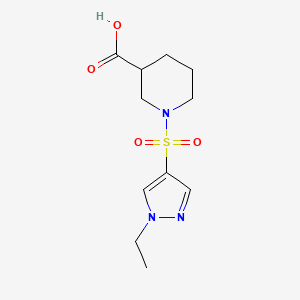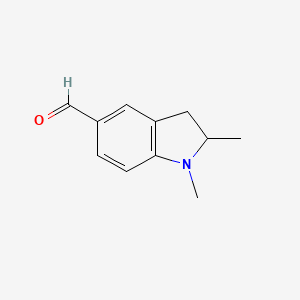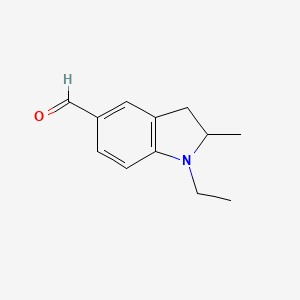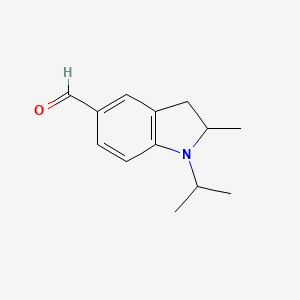
3-Buten-2-one, 4-(4-methylphenyl)-
Overview
Description
Synthesis Analysis
Paper discusses a related compound, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one, which serves as a three-carbon synthon for the synthesis of various heterocycles. This compound demonstrates versatility in forming five and six-membered rings with potential aldehyde functionality. The synthesis involves cyclocondensation with bifunctional heteronucleophiles, indicating that the butenone structure is amenable to nucleophilic addition reactions. This suggests that "3-Buten-2-one, 4-(4-methylphenyl)-" could potentially be used in similar synthetic applications.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-Buten-2-one, 4-(4-methylphenyl)-" has been studied using spectroscopic methods and theoretical computations. For instance, paper uses infrared and Raman spectroscopy, along with DFT calculations, to analyze the vibrational wavenumbers and geometrical parameters of 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione. The accuracy of these methods is validated by comparing the computed parameters with X-ray diffraction results. This approach could be applied to "3-Buten-2-one, 4-(4-methylphenyl)-" to determine its molecular structure and confirm its geometry.
Chemical Reactions Analysis
The reactivity of the butenone moiety is highlighted in paper , where the compound undergoes various cyclocondensation reactions. Additionally, paper discusses the intramolecular hydrogen bond in 3-amino-1-phenyl-2-buten-1-one, which influences the molecule's reactivity and stability. These studies suggest that "3-Buten-2-one, 4-(4-methylphenyl)-" may also exhibit specific reactivity patterns due to the presence of conjugated systems and potential for intramolecular interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds are explored in several papers. Paper provides a comprehensive analysis of the molecular properties, including NLO, NBO, NLMO, and MESP, of a pyrazole derivative. These properties are crucial for understanding the reactivity and interaction of the molecule with other chemical species. Paper discusses the synthesis and improvement of an antioxidant, which is structurally different but shares some functional groups with "3-Buten-2-one, 4-(4-methylphenyl)-". The process conditions and yield optimization described could be relevant for the synthesis and handling of "3-Buten-2-one, 4-(4-methylphenyl)-".
Scientific Research Applications
Reaction with Amines
The reaction of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with amines facilitates the replacement of the internal chlorine atom, accompanied by prototropic allyl rearrangement. This process results in the formation of corresponding 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones, demonstrating the compound's utility in synthetic organic chemistry for the modification of molecular structures through selective halogen substitution and rearrangement mechanisms (Potkin, Petkevich, Kaberdin, & Tychinskaya, 2002).
Molecular Dynamics Studies
Molecular dynamics studies of monohydroxy alcohols with a single phenyl group, including 1-(4-methylphenyl)-1-propanol, have unveiled insights into the effects of the phenyl ring and hydroxyl group positioning on molecular dynamics under high pressure. These studies provide valuable information on the molecular packing and stiffness, contributing to our understanding of intermolecular interactions and their disturbance under elevated pressures (Kołodziej et al., 2020).
Synthesis and Spectroscopic Analysis
The synthesis and spectroscopic analysis of compounds related to 3-Buten-2-one, 4-(4-methylphenyl)-, such as 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol, highlight the compound's role as an intermediary in the production of specialized reagents. These studies contribute to the development of materials with specific optical properties, facilitating advances in materials science (Praveenkumar et al., 2021).
Safety and Hazards
The safety data sheet for a similar compound, 3-Buten-2-one, indicates that it may be harmful if inhaled, swallowed, or absorbed through the skin. It can cause skin, eye, and respiratory tract irritation . It’s important to handle “3-Buten-2-one, 4-(4-methylphenyl)-” with appropriate safety measures.
properties
IUPAC Name |
(E)-4-(4-methylphenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-8H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXMUOFSQBSHGN-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062879, DTXSID301288351 | |
| Record name | 3-Buten-2-one, 4-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3E)-4-(4-Methylphenyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Buten-2-one, 4-(4-methylphenyl)- | |
CAS RN |
4023-84-1, 3160-38-1 | |
| Record name | (3E)-4-(4-Methylphenyl)-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-2-one, 4-(4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | But-3-en-2-one, 4-(4-methylphenyl)-,(E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one, 4-(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Buten-2-one, 4-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3E)-4-(4-Methylphenyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the stereochemistry observed in the formation of 4,4'-bipyrazolines from substituted benzylideneacetone phenylhydrazones?
A1: The research paper [] demonstrates that the substitution pattern on the benzylideneacetone phenylhydrazone significantly influences the stereochemical outcome of the 4,4'-bipyrazoline product formed upon oxidation with nickel peroxide.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]-pyrazol-5-yl)-acetic acid](/img/structure/B1310031.png)




